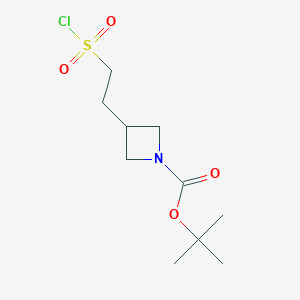
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate is a chemical compound used in scientific research. It has a CAS Number of 1894460-02-6 and a molecular weight of 283.78 . It is valuable for synthesis and drug discovery due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-8(7-12)4-5-17(11,14)15/h8H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.78 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .Mécanisme D'action
The mechanism of action of Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate is not well understood. However, it is believed that this compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, leading to a decrease in the production of certain molecules in the body. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate has several advantages for lab experiments. It is easily synthesized, and its unique properties make it a versatile building block for the synthesis of various compounds. This compound is also stable under various conditions, making it an excellent choice for lab experiments.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its properties are not well understood. This can make it challenging to design experiments that use this compound effectively.
Orientations Futures
There are several future directions for research on Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate. One potential future direction is the development of new drugs that target specific diseases. This compound has been shown to have anti-inflammatory properties, and it may be possible to use this compound to develop new drugs for the treatment of inflammatory diseases.
Another potential future direction is the development of new materials with unique properties. This compound has been used in material science to create new materials, and further research in this area may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is efficient, and it has been used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of new drugs and materials with unique properties.
Méthodes De Synthèse
The synthesis of Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinone with chlorosulfonic acid in the presence of triethylamine. This reaction leads to the formation of this compound as a white solid. The yield of this reaction is high, making it an efficient method for synthesizing this compound.
Applications De Recherche Scientifique
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules. This compound has also been used to create new drugs that target specific diseases.
In organic synthesis, this compound has been used as a versatile building block for the synthesis of various compounds. Its unique properties make it an excellent starting material for the synthesis of complex molecules. This compound has also been used in material science to create new materials with unique properties.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-8(7-12)4-5-17(11,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYDDXQKVPSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


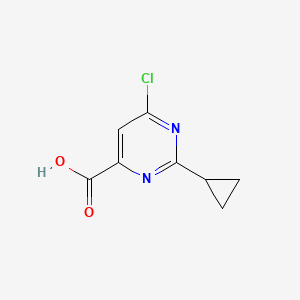
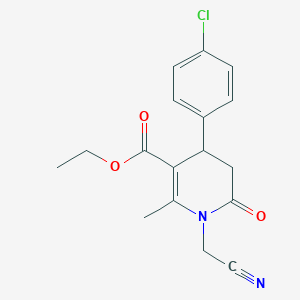
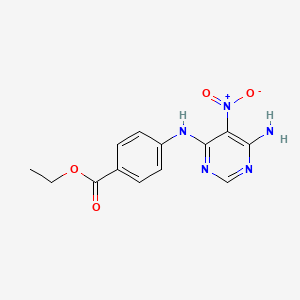
![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)

![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2949894.png)
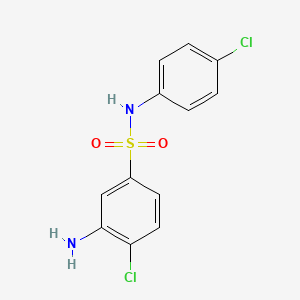
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
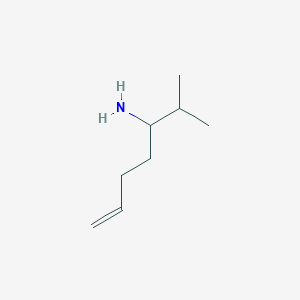
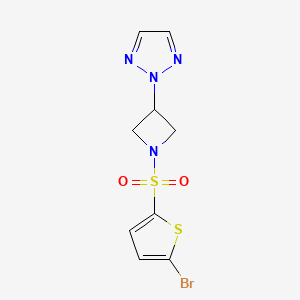
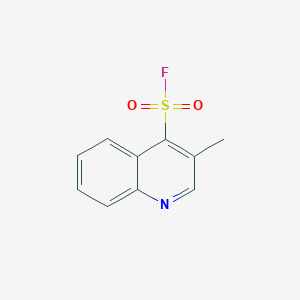
![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)
